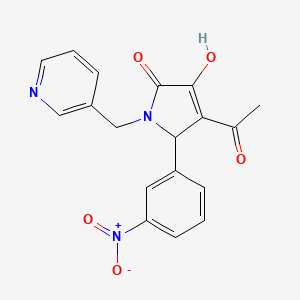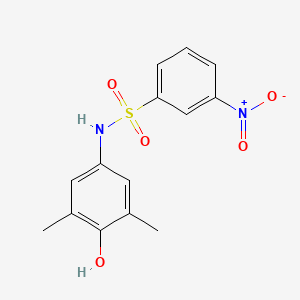![molecular formula C14H17IN2O4 B3967018 3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3967018.png)
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
説明
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as IDIPP, is a chemical compound that has been extensively studied for its potential use in scientific research. IDIPP is a derivative of the drug etomidate, which is used as a general anesthetic. However, IDIPP has unique properties that make it a promising candidate for use in scientific research.
作用機序
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione enhances the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the inhibitory activity of the receptor, which can lead to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of GABA-A receptors, it has been shown to increase the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This compound has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor in the brain. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. This compound is also relatively easy to synthesize, making it readily available for use in research.
One limitation of this compound is that it has a relatively short half-life in the body, meaning that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the compound. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is the potential use of this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant properties, but more research is needed to determine its effectiveness as a treatment for seizures.
Another area of interest is the potential use of this compound as a tool for studying the role of GABA-A receptors in various neurological conditions, such as anxiety disorders and Alzheimer's disease. This compound's selective action on GABA-A receptors makes it a promising tool for studying the role of these receptors in various physiological and pathological conditions.
Overall, this compound is a promising compound for use in scientific research. Its unique properties make it a useful tool for studying the role of GABA-A receptors in the brain, and its potential applications in the treatment of neurological conditions warrant further investigation.
科学的研究の応用
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively enhance the activity of a type of receptor in the brain called GABA-A receptors. These receptors are involved in the regulation of anxiety, sleep, and memory. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
特性
IUPAC Name |
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLZYVJEBIIABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)I)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)

![7-methyl-N-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3966943.png)
![6-methyl-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3966949.png)

![1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B3966956.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3966964.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3966989.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3966994.png)
![3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3967001.png)

![2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3967017.png)
![3-amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3967035.png)
![ethyl 4-methyl-2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3967039.png)